physicochemical properties of 2-(2-fluorophenyl)-1H-indole
physicochemical properties of 2-(2-fluorophenyl)-1H-indole
An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Fluorophenyl)-1H-indole
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile template for drug design. The strategic introduction of fluorine atoms into organic molecules is a widely employed technique to enhance pharmacological profiles, often improving metabolic stability, lipophilicity, and target binding affinity.[1]
This technical guide provides a comprehensive analysis of the (CAS: 52765-22-7), a specific fluorinated indole derivative. Designed for researchers, scientists, and drug development professionals, this document consolidates available data, presents authoritative experimental protocols for property determination, and explains the causal relationships between these properties and their implications in a pharmaceutical context.
Molecular Identity and Structural Characteristics
2-(2-Fluorophenyl)-1H-indole is an aromatic heterocyclic compound featuring a bicyclic indole core connected to a fluorine-substituted phenyl ring at the C2 position. The ortho-position of the fluorine atom on the phenyl ring introduces specific steric and electronic effects that influence the molecule's overall conformation and properties.
| Identifier | Value | Source |
| IUPAC Name | 2-(2-fluorophenyl)-1H-indole | - |
| CAS Number | 52765-22-7 | [3][4][5] |
| Molecular Formula | C₁₄H₁₀FN | [5] |
| Molecular Weight | 211.23 g/mol | [5] |
| Canonical SMILES | C1=CC=C(C(=C1)C2=CC=CC3=C2NC=C3)F | [6] |
| InChI Key | DARFBTQKWHRTHQ-UHFFFAOYSA-N | [6] |
The spatial arrangement, specifically the dihedral angle between the indole and the 2-fluorophenyl ring systems, is a critical structural parameter. This angle, governed by steric hindrance from the ortho-fluorine and potential intramolecular interactions, dictates the molecule's three-dimensional shape and its ability to fit into protein binding pockets. Crystal structures of related 2-phenylindole derivatives show that this angle can vary significantly, impacting biological activity.[7]
Summary of Core Physicochemical Properties
Direct experimental data for 2-(2-fluorophenyl)-1H-indole is limited in public literature. The following table summarizes known identifiers and provides estimated or analogous data for key physicochemical properties to serve as a baseline for research endeavors.
| Property | Value / Observation | Notes |
| Appearance | White to pale cream/beige crystals or powder | Based on analogous compounds.[8][9] |
| Melting Point (°C) | Data not available | The related isomer, 2-(4-fluorophenyl)-1H-indole, has a melting point of 184.0-188.0 °C.[8] |
| Aqueous Solubility | Predicted to have limited solubility in water | Generally soluble in organic solvents like DMSO and Dichloromethane.[6] |
| Lipophilicity (logP) | ~3.5 - 3.9 (estimated) | Based on calculated values for the 2-(4-fluorophenyl)-1H-indole isomer.[10][11] |
| Ionization Constant (pKa) | ~16-17 (estimated for N-H proton) | Based on the typical pKa of the indole N-H proton in DMSO. Direct aqueous data is unavailable. |
In-Depth Analysis and Experimental Determination
Understanding the physicochemical properties of a drug candidate is fundamental to predicting its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).[12][13] This section details the significance of each property and outlines standardized protocols for their experimental determination.
Lipophilicity: Octanol-Water Partition Coefficient (logP)
Expertise & Causality: Lipophilicity, quantified as logP, is a critical determinant of a drug's behavior. It governs the ability of a molecule to cross biological membranes, influences its solubility, and impacts its binding to plasma proteins and metabolic enzymes.[13] A logP value in the optimal range (typically 1-5 for oral drugs) is essential for achieving a balance between aqueous solubility for formulation and lipid solubility for membrane permeation. The fluorine atom in 2-(2-fluorophenyl)-1H-indole is expected to increase its lipophilicity compared to the non-fluorinated parent compound, 2-phenyl-1H-indole.
Experimental Protocol: Shake-Flask (OECD 107) Method
This is the gold-standard method for logP determination.
-
Preparation: Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol to form the two immiscible phases.
-
Dissolution: Dissolve a precisely weighed amount of 2-(2-fluorophenyl)-1H-indole in the aqueous phase. The concentration should be below the solubility limit.
-
Partitioning: Add a known volume of the pre-saturated n-octanol to the aqueous solution in a separatory funnel.
-
Equilibration: Shake the funnel vigorously for a set period (e.g., 24 hours) at a constant temperature (e.g., 25 °C) to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Allow the phases to separate completely. Centrifugation can be used to ensure a clean separation.
-
Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the logP using the formula: logP = log₁₀([Concentration in Octanol] / [Concentration in Water]).
Caption: Workflow for logP determination via the Shake-Flask method.
Aqueous Solubility
Expertise & Causality: Aqueous solubility is a prerequisite for absorption from the gastrointestinal tract and for intravenous formulation. Poor solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges. The planar, aromatic structure of 2-(2-fluorophenyl)-1H-indole and its expected lipophilicity suggest low intrinsic aqueous solubility. The indole N-H group can act as a hydrogen bond donor, while the fluorine can act as a weak hydrogen bond acceptor, but these are unlikely to overcome the hydrophobic nature of the large aromatic system.
Experimental Protocol: Thermodynamic Shake-Flask Solubility Assay
This method determines the equilibrium solubility, which is the most relevant value for drug development.
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Sample Preparation: Add an excess amount of solid 2-(2-fluorophenyl)-1H-indole to a vial containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (24-72 hours) to ensure that equilibrium between the solid and dissolved states is reached.
-
Phase Separation: Filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove all undissolved solid.
-
Quantification: Dilute an aliquot of the clear supernatant and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
-
Validation: Visually inspect the solid material at the end of the experiment to ensure no changes in its physical form (e.g., hydration or polymorphism) have occurred.
Caption: Workflow for thermodynamic aqueous solubility measurement.
Ionization Constant (pKa)
Expertise & Causality: The pKa value defines the extent of ionization of a molecule at a given pH. Since ionization state dramatically affects solubility, permeability, and target binding, pKa is a critical parameter. 2-(2-fluorophenyl)-1H-indole has one primary ionizable proton: the N-H of the indole ring, which is weakly acidic. Its pKa is expected to be high (~16-17), meaning it will be overwhelmingly neutral at all physiological pH values. This lack of ionizable character contributes to its low solubility and high lipophilicity.
Experimental Protocol: Potentiometric Titration
-
Solvent Selection: Due to poor water solubility, the titration is often performed in a mixed solvent system (e.g., water-methanol or water-DMSO) and the aqueous pKa is extrapolated.
-
Solution Preparation: Dissolve a precise amount of the compound in the chosen solvent system.
-
Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M KOH) while monitoring the pH with a calibrated electrode.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve. Specialized software is used to refine the pKa value, especially for co-solvent systems.
Spectroscopic Profile for Structural Confirmation
Expertise & Causality: A definitive spectroscopic profile is essential for confirming the chemical identity and purity of a compound. Each technique provides a unique piece of the structural puzzle.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the number and environment of hydrogen atoms. For 2-(2-fluorophenyl)-1H-indole, one would expect to see complex multiplets in the aromatic region (~7.0-8.0 ppm) corresponding to the protons on both the indole and fluorophenyl rings. The N-H proton typically appears as a broad singlet at a downfield chemical shift (>8.0 ppm). Crucially, coupling between the fluorine atom and adjacent protons on the phenyl ring (³JHF and ⁴JHF) will result in characteristic splitting patterns, which are key for confirming the ortho substitution.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Shows the chemical environment of each carbon atom. The spectrum will display distinct signals for the carbons of the indole and fluorophenyl rings. The carbon directly bonded to the fluorine atom will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is a large and unambiguous signal.
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Mass Spectrometry (MS): Determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₁₄H₁₀FN) by providing a highly accurate mass measurement (expected monoisotopic mass ≈ 211.0797).
Synthesis and Potential Applications
Synthesis: Indole derivatives are commonly synthesized via methods like the Fischer, Bischler-Möhlau, or Larock indole syntheses. The Fischer indole synthesis, involving the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone or aldehyde, is a robust and frequently used method for creating 2-substituted indoles.[6]
Relevance in Drug Discovery: The incorporation of a fluorophenyl group onto an indole scaffold is a proven strategy in medicinal chemistry. Fluorinated indoles are key components in drugs with diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.[6][14] The specific properties of 2-(2-fluorophenyl)-1H-indole, such as its high lipophilicity and structural rigidity, make it an attractive scaffold for developing inhibitors of protein-protein interactions or ligands for hydrophobic binding pockets in enzymes and receptors.
Caption: Relationship between physicochemical properties and drug development stages.
Conclusion
2-(2-Fluorophenyl)-1H-indole is a compound with physicochemical properties characteristic of a lipophilic, aromatic molecule with low aqueous solubility and a non-ionizable nature under physiological conditions. While comprehensive experimental data is not widely published, established analytical methods can be readily applied to generate a robust data package. Understanding these core properties is the first and most critical step for any researcher aiming to unlock the therapeutic potential of this promising chemical scaffold in a drug discovery program.
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